molecular formula C9H8BrF3O B1445325 [5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol CAS No. 1266728-52-2

[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol

Cat. No. B1445325
CAS RN: 1266728-52-2
M. Wt: 269.06 g/mol
InChI Key: DQAYLBUNKRAKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 1214349-54-8. Its molecular weight is 255.03 . It is typically stored in a dry environment at temperatures between 2-8°C .


Chemical Reactions Analysis

Alcohols, like “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol”, can undergo various reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . The exact reactions that “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

“[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” is a solid, semi-solid, liquid, or lump substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available information.

Scientific Research Applications

Agrochemicals

The trifluoromethyl group is a common feature in agrochemicals due to its ability to enhance the biological activity of pesticides. Compounds like “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” can be used as intermediates in the synthesis of agrochemicals that protect crops from pests . The presence of the bromine atom can further modify the biological activity, potentially leading to the development of new classes of herbicides and insecticides.

Pharmaceuticals

In the pharmaceutical industry, the trifluoromethyl group is valued for its ability to increase the metabolic stability and bioavailability of drugs. This compound could serve as a precursor in the synthesis of pharmaceuticals that require a trifluoromethylphenyl moiety . Its derivatives may exhibit various therapeutic activities, including anticancer, antifungal, and antibacterial properties.

Antiproliferative Agents

Derivatives of “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” have been studied for their antiproliferative effects against cancer cell lines. These compounds can be designed to target specific pathways involved in cell growth and proliferation, offering potential as novel anticancer agents .

Synthesis of Fluorinated Compounds

The trifluoromethyl group is a key structural motif in the design of fluorinated organic chemicals, which are important in various fields, including material science and medicinal chemistry. This compound can be used to introduce the trifluoromethyl group into more complex molecules, aiding in the development of new materials with unique properties .

Veterinary Products

Similar to their use in human medicine, trifluoromethyl derivatives are also employed in veterinary medicine. “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” could be used to synthesize veterinary drugs that benefit from the enhanced properties conferred by the trifluoromethyl group .

Antimicrobial Research

Research into new antimicrobial agents is crucial in the fight against drug-resistant bacteria. The compound could be utilized to create derivatives with potent antimicrobial activities, as evidenced by studies on similar molecules with trifluoromethyl and bromo substituents showing effectiveness against strains like MRSA .

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H320, and H335 . Precautionary statements include P264, P270, P301+P312, and P330 . It’s recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

Trifluoromethyl group-containing compounds have been found in many FDA-approved drugs over the past 20 years . Therefore, “[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol” and similar compounds could potentially have applications in the development of new pharmaceuticals.

properties

IUPAC Name

[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3,14H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAYLBUNKRAKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Bromo-2-methyl-3-(trifluoromethyl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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